N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant biological and therapeutic properties, making them valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are involved in various physiological functions and pathological conditions. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme .
Result of Action
The compound’s action results in a reduction of inflammation . In in vitro assays, the compound showed significant COX-2 inhibitory effects . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive activity . Furthermore, the compound showed considerable inhibitory results when tested on MCF-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide has been shown to have a methylsulfonyl group that acts as a cyclooxygenase-2 (COX-2) inhibitor pharmacophore . This suggests that it may interact with the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Cellular Effects
In vitro and in vivo studies have shown that this compound and its derivatives have moderate to good selectivity for the inhibition of the COX-2 enzyme . This suggests that it may have an impact on cellular processes related to inflammation and pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that can be adapted for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TBHP.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), TBHP, sodium borohydride (NaBH4), and various nucleophiles and electrophiles. The reaction conditions can vary, but they often involve mild temperatures and metal-free environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidines and their derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide is unique due to its specific structural features and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-5-6-15(20-13-26-8-4-7-23-22(26)25-20)11-19(14)24-21(27)16-9-17(28-2)12-18(10-16)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRDVWPQVPCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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